molecular formula C7H13NO B13048908 (5-Azaspiro[2.4]heptan-4-YL)methanol

(5-Azaspiro[2.4]heptan-4-YL)methanol

Cat. No.: B13048908
M. Wt: 127.18 g/mol
InChI Key: BUNURHHDHHECRY-UHFFFAOYSA-N
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Description

(5-Azaspiro[24]heptan-4-YL)methanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction between a five-membered ring and a three-membered ring, with a methanol group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azaspiro[2.4]heptan-4-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. This intermediate is then reduced to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Azaspiro[2.4]heptan-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The spirocyclic core can be reduced under hydrogenation conditions.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Alkyl halides and other electrophiles can be used in the presence of a base.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced spirocyclic compounds.

    Substitution: N-substituted derivatives.

Scientific Research Applications

(5-Azaspiro[2.4]heptan-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Azaspiro[2.4]heptan-4-YL)methanol is not fully understood. its unique structure suggests that it may interact with biological targets in a specific manner. The spirocyclic core could potentially bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Azaspiro[2.4]heptan-7-yl)methanol: Similar spirocyclic structure with a different position of the methanol group.

    (6S)-5-Azaspiro[2.4]heptan-6-yl)methanol: Another spirocyclic compound with a different stereochemistry.

Uniqueness

(5-Azaspiro[2.4]heptan-4-YL)methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-4-ylmethanol

InChI

InChI=1S/C7H13NO/c9-5-6-7(1-2-7)3-4-8-6/h6,8-9H,1-5H2

InChI Key

BUNURHHDHHECRY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC2CO

Origin of Product

United States

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